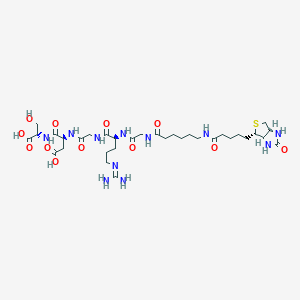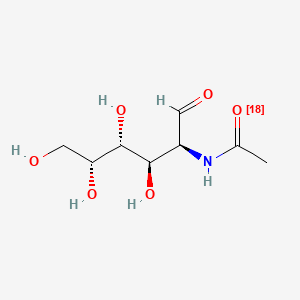
2-Acetamido-2-deoxy-D-talose-18O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-D-talose-18O is a derivative of D-talose, a rare aldohexose sugar. This compound is characterized by the presence of an acetamido group at the second carbon and the incorporation of the stable isotope oxygen-18. The modification with the acetamido group and the isotope labeling makes this compound valuable for various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-talose-18O typically involves the following steps:
Starting Material: The synthesis begins with D-talose.
Acetamidation: The hydroxyl group at the second carbon of D-talose is replaced with an acetamido group. This can be achieved through the reaction with acetic anhydride in the presence of a base such as pyridine.
Isotope Labeling: The incorporation of oxygen-18 can be done by using labeled water (H2^18O) during the reaction process. This ensures that the oxygen-18 isotope is incorporated into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of labeled water and other reagents in bulk quantities is essential for the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-D-talose-18O can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and barium benzoate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid (HCl) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-acetamido-2-deoxy-D-talonic acid.
Reduction: Formation of 2-acetamido-2-deoxy-D-talitol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-2-deoxy-D-talose-18O has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies due to the presence of the stable isotope oxygen-18.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Chemistry: Utilized in the study of reaction mechanisms and pathways involving acetamido sugars.
Industry: Employed in the synthesis of complex carbohydrates and glycoproteins.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-D-talose-18O involves its interaction with specific enzymes and metabolic pathways. The acetamido group allows the compound to participate in glycosylation reactions, while the oxygen-18 isotope serves as a tracer for studying these processes. The compound can target glycosyltransferases and other enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but with a glucose backbone.
2-Acetamido-2-deoxy-D-galactose: Similar structure but with a galactose backbone.
2-Acetamido-2-deoxy-D-mannose: Similar structure but with a mannose backbone.
Uniqueness
2-Acetamido-2-deoxy-D-talose-18O is unique due to the incorporation of the oxygen-18 isotope, which makes it particularly valuable for tracer studies and metabolic research. Its specific structure and labeling provide distinct advantages in studying biochemical pathways and reactions involving acetamido sugars.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i12+2 |
InChI Key |
MBLBDJOUHNCFQT-ZBBUFIKISA-N |
Isomeric SMILES |
CC(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




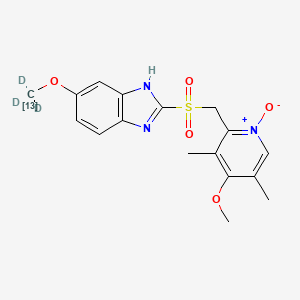
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

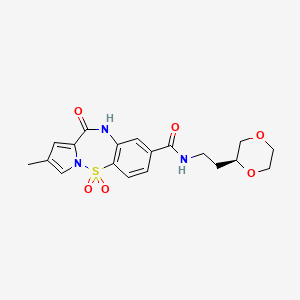

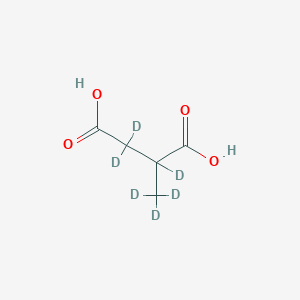
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
